molecular formula C20H23NO B3536803 N-cycloheptyl-2-biphenylcarboxamide

N-cycloheptyl-2-biphenylcarboxamide

货号: B3536803
分子量: 293.4 g/mol
InChI 键: POYFCMNRCVMMRZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cycloheptyl-2-biphenylcarboxamide, also known as LY2874455, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) pathway. This pathway plays a crucial role in cell growth and differentiation, and its dysregulation has been implicated in various types of cancer. LY2874455 has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for cancer therapy.

作用机制

N-cycloheptyl-2-biphenylcarboxamide works by inhibiting the activity of FGFR, which is a receptor tyrosine kinase that plays a key role in cell growth and differentiation. FGFR is overexpressed in many types of cancer, and its dysregulation has been implicated in tumor growth and progression. By inhibiting FGFR, this compound blocks the downstream signaling pathways that promote tumor cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical studies, with minimal toxicity to normal cells. In addition to its anti-tumor effects, this compound has also been shown to have anti-angiogenic effects, meaning it inhibits the growth of blood vessels that supply nutrients to tumors. This dual mechanism of action makes this compound a promising candidate for cancer therapy.

实验室实验的优点和局限性

N-cycloheptyl-2-biphenylcarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a convenient tool for studying the FGFR pathway. This compound has also been shown to have potent and specific inhibitory activity against FGFR, making it a valuable tool for studying the role of FGFR in cancer.
One limitation of this compound is that it may not be effective against all types of cancer. FGFR is overexpressed in many types of cancer, but not all, so this compound may not be effective against cancers that do not rely on FGFR signaling. Additionally, this compound may have off-target effects that could complicate interpretation of experimental results.

未来方向

There are several future directions for research on N-cycloheptyl-2-biphenylcarboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and progression. This compound has been shown to have synergistic effects with other anti-cancer agents, so combining this compound with other drugs could enhance its anti-tumor activity.
Another area of interest is the development of biomarkers that can predict response to this compound. FGFR expression levels may be a useful biomarker for predicting response to this compound, but additional biomarkers may be needed to identify patients who are most likely to benefit from this therapy.
Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. While preclinical studies have shown promising results, clinical trials are needed to determine whether this compound is a safe and effective therapy for cancer patients.

科学研究应用

N-cycloheptyl-2-biphenylcarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and gastric cancer. In these studies, this compound has been shown to inhibit tumor cell growth and induce apoptosis (programmed cell death). This compound has also been shown to have synergistic effects with other anti-cancer agents, such as paclitaxel and cisplatin.

属性

IUPAC Name

N-cycloheptyl-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-20(21-17-12-6-1-2-7-13-17)19-15-9-8-14-18(19)16-10-4-3-5-11-16/h3-5,8-11,14-15,17H,1-2,6-7,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYFCMNRCVMMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptyl-2-biphenylcarboxamide
Reactant of Route 2
Reactant of Route 2
N-cycloheptyl-2-biphenylcarboxamide
Reactant of Route 3
Reactant of Route 3
N-cycloheptyl-2-biphenylcarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-cycloheptyl-2-biphenylcarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-cycloheptyl-2-biphenylcarboxamide
Reactant of Route 6
Reactant of Route 6
N-cycloheptyl-2-biphenylcarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。